chemical and physical properties of 2-[(1-Ethylpropoxy)methyl]oxirane
chemical and physical properties of 2-[(1-Ethylpropoxy)methyl]oxirane
An In-depth Technical Guide to the Chemical and Physical Properties of Alkyl Glycidyl Ethers
Introduction to Alkyl Glycidyl Ethers
Alkyl glycidyl ethers are a class of organic compounds characterized by a reactive oxirane (epoxide) ring and an ether linkage to an alkyl chain. This bifunctional nature makes them highly versatile building blocks in organic and polymer chemistry. The general structure consists of a glycidyl group attached to an alkyl group via an ether bond. The oxirane ring is a strained, three-membered heterocycle, which is susceptible to ring-opening reactions, making these compounds valuable intermediates in various synthetic processes.
Their utility is particularly prominent in the formulation of epoxy resins, where they often serve as reactive diluents to reduce viscosity and improve handling characteristics without compromising the final properties of the cured material.[1] In recent years, their role has expanded into the biomedical and pharmaceutical fields, where the biocompatibility of the resulting polyether backbone is a significant advantage.[2][3]
Synthesis of Alkyl Glycidyl Ethers
The most common and industrially scalable method for the synthesis of alkyl glycidyl ethers is the reaction of an alcohol with epichlorohydrin in the presence of a base.[4][5] This process can be conceptually broken down into two key steps: the initial ring-opening of epichlorohydrin by the alcohol to form a chlorohydrin intermediate, followed by a base-mediated intramolecular cyclization (dehydrochlorination) to form the desired glycidyl ether.[6]
General Synthesis Protocol
A typical laboratory-scale synthesis involves the following steps:
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Reaction Setup: The corresponding alcohol (in this case, 3-pentanol for the synthesis of 2-[(1-Ethylpropoxy)methyl]oxirane) is charged into a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.
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Catalyst Addition: A Lewis acid or a phase-transfer catalyst can be employed to facilitate the reaction.[7][8]
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Epichlorohydrin Addition: Epichlorohydrin is added dropwise to the alcohol, often in molar excess of the alcohol, while maintaining a controlled temperature.[9]
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Base Addition: An aqueous solution of an alkali metal hydroxide, such as sodium hydroxide, is then added to the reaction mixture. This promotes the dehydrochlorination of the chlorohydrin intermediate.[10]
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Workup and Purification: After the reaction is complete, the organic layer is separated, washed to remove salts and excess base, and then purified, typically by vacuum distillation, to yield the final alkyl glycidyl ether.[11]
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of alkyl glycidyl ethers.
Physical and Chemical Properties
The physical properties of alkyl glycidyl ethers are largely determined by the nature of the alkyl group. Generally, they are colorless liquids with a characteristic, often irritating, odor.[12] Their boiling points and viscosities increase with the length of the alkyl chain, while their water solubility decreases.
Table 1: Representative Physical Properties of Various Alkyl Glycidyl Ethers
| Property | Allyl Glycidyl Ether | n-Butyl Glycidyl Ether | Isopropyl Glycidyl Ether |
| CAS Number | 106-92-3 | 2426-08-6 | 4016-14-2 |
| Molecular Formula | C₆H₁₀O₂ | C₇H₁₄O₂ | C₆H₁₂O₂ |
| Molecular Weight | 114.14 g/mol | 130.18 g/mol | 116.16 g/mol |
| Boiling Point | 154 °C | 167-169 °C | 128-132 °C |
| Density | 0.962 g/cm³ | 0.92 g/cm³ | 0.916 g/cm³ |
| Flash Point | 45 °C | 57 °C | 33 °C |
Data compiled from various sources.[12][13]
Reactivity and Polymerization
The reactivity of alkyl glycidyl ethers is dominated by the strained oxirane ring, which readily undergoes ring-opening reactions with a variety of nucleophiles. This reactivity is the basis for their primary application in the formation of polyether structures.
Ring-Opening Polymerization
Alkyl glycidyl ethers can be polymerized through both anionic and cationic ring-opening polymerization mechanisms.[14][15]
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Anionic Ring-Opening Polymerization (AROP): Initiated by strong bases, AROP of alkyl glycidyl ethers leads to the formation of polyethers with well-defined structures and molecular weights.[2] The choice of initiator and reaction conditions can be used to control the polymer architecture, leading to the synthesis of block copolymers and other advanced materials.[4]
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Cationic Ring-Opening Polymerization: This method is typically initiated by Lewis or Brønsted acids.[16] While it can be a very rapid polymerization method, it is often more difficult to control than AROP and can be prone to side reactions.
Caption: Simplified representation of anionic and cationic ring-opening polymerization of alkyl glycidyl ethers.
Applications in Research and Drug Development
The unique properties of polymers derived from alkyl glycidyl ethers make them attractive for a range of applications, particularly in the pharmaceutical and biomedical fields.
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Drug Delivery: The amphiphilic nature of copolymers made from hydrophilic and hydrophobic glycidyl ether monomers allows for the formation of micelles and nanoparticles. These structures can encapsulate poorly water-soluble drugs, improving their bioavailability and therapeutic efficacy.[4]
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Biocompatible Coatings: Polyethers are known for their biocompatibility. Polymers based on alkyl glycidyl ethers can be used to coat medical devices, reducing protein adhesion and improving their compatibility with biological systems.[3]
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PEG Alternatives: Poly(ethylene glycol) (PEG) is a widely used polymer in medicine, but concerns about immunogenicity have led to a search for alternatives. Functional polyethers derived from alkyl glycidyl ethers offer a promising alternative with potentially improved properties.[16]
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Pharmaceutical Intermediates: The reactive epoxide group makes alkyl glycidyl ethers useful as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[17]
Safety and Handling
Alkyl glycidyl ethers are reactive compounds and should be handled with appropriate safety precautions.
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Toxicity: Many glycidyl ethers are classified as skin and eye irritants.[1] Prolonged or repeated skin contact can lead to sensitization and dermatitis.[13] Some glycidyl ethers are suspected of being mutagenic or carcinogenic.[18]
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Handling: It is essential to handle these chemicals in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19]
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Storage: Alkyl glycidyl ethers should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[13] They may be flammable, so they should be kept away from sources of ignition.[18]
Conclusion
Alkyl glycidyl ethers are a versatile and important class of chemical compounds with a broad range of applications, from industrial resins to advanced biomedical materials. While specific data for 2-[(1-Ethylpropoxy)methyl]oxirane is scarce, an understanding of the general synthesis, properties, and reactivity of the alkyl glycidyl ether family provides a strong foundation for predicting its behavior and potential applications. As research into functional polymers and advanced drug delivery systems continues to grow, the importance of these valuable chemical building blocks is likely to increase.
References
Sources
- 1. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Long-Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. semanticscholar.org [semanticscholar.org]
- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]
- 9. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 10. US3033803A - Production of glycidyl ethers - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. n-Butyl glycidyl ether - IDLH | NIOSH | CDC [cdc.gov]
- 13. ICSC 0096 - ALLYL GLYCIDYL ETHER [inchem.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. US9879112B2 - Polymer network material comprising a poly(glycidyl ether) structure, method of its production and use - Google Patents [patents.google.com]
- 17. dataintelo.com [dataintelo.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
